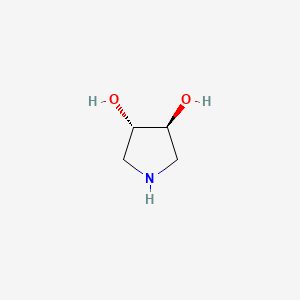

(3S,4S)-pyrrolidine-3,4-diol

説明

Structure

3D Structure

特性

IUPAC Name |

(3S,4S)-pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238179 | |

| Record name | 1,4-Dideoxy-1,4-iminothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90481-32-6, 9046-10-0 | |

| Record name | 1,4-Dideoxy-1,4-iminothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dideoxy-1,4-iminothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3S,4S)-pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3s,4s Pyrrolidine 3,4 Diol

Chemoenzymatic Synthetic Routes to (3S,4S)-Pyrrolidine-3,4-diol

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve excellent enantiomeric purity, often under mild reaction conditions. These routes typically involve the enzymatic resolution of a racemic intermediate.

A notable chemoenzymatic approach begins with diallylamine, which undergoes ring-closing metathesis (RCM) using Grubbs' catalyst to form 1-benzyloxycarbonyl-3-pyrroline. lookchem.com This intermediate is converted to racemic 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine. The key step is the enzymatic transesterification via a kinetic resolution mediated by lipase (B570770) PS-C, which selectively acylates the (3R,4R)-enantiomer, allowing for the separation of the desired (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with an enantiomeric excess (ee) of over 99%. lookchem.com This resolved intermediate is then converted through several steps into the target molecule's derivatives. lookchem.com

Another effective strategy involves the enzyme-catalyzed enantioselective hydrolysis of a racemic 3,4-trans-disubstituted pyrrolidinone. google.com This method introduces chirality using a biological catalyst, which advantageously produces intermediates for both (3S,4S) and (3R,4R) enantiomers in high yields and enantioselectivity, often without the need for chromatographic purification at the resolution step. google.com

Table 1: Chemoenzymatic Synthesis Approaches

| Enzyme | Starting Material/Substrate | Key Transformation | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lipase PS-C | Racemic 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | Kinetic resolution via transesterification | (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | >99% lookchem.com |

Asymmetric Catalytic Approaches for this compound Synthesis

Asymmetric catalysis employs chiral catalysts to stereoselectively create the desired product from a prochiral substrate. These methods are highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

One of the cornerstone reactions in this area is the Sharpless asymmetric dihydroxylation. researchgate.netacs.org This reaction can be used on a pyrroline (B1223166) precursor to introduce the two hydroxyl groups with the desired cis stereochemistry. For instance, the synthesis of (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol utilizes an asymmetric dihydroxylation as the key step to install the diol functionality stereoselectively. researchgate.netthieme-connect.com

Transition metal-catalyzed reactions are also prominent. Asymmetric hydrogenation of a suitable enamine or alkene precursor using a chiral rhodium-diphosphine catalyst can produce the pyrrolidine (B122466) ring with high enantiomeric purity. acs.org Another approach involves the intramolecular asymmetric aza-Michael reaction, where a chiral phosphoric acid can catalyze the cyclization of a protected amine with an α,β-unsaturated thioester to form the pyrrolidine ring with high yield and enantioselectivity. whiterose.ac.uk Furthermore, asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to alkenes can yield highly functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Table 2: Asymmetric Catalytic Strategies

| Catalyst Type | Reaction | Substrate Example | Key Feature |

|---|---|---|---|

| Osmium Tetroxide / Chiral Ligand | Sharpless Asymmetric Dihydroxylation | Pyrroline derivative | Stereoselective formation of vicinal diols. researchgate.netacs.org |

| Chiral Rh-diphosphine complex | Asymmetric Hydrogenation | Enamine or alkene precursor | Creates chiral centers during reduction. acs.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael reaction | Protected amine with α,β-unsaturated thioester | Catalyzes asymmetric cyclization. whiterose.ac.uk |

Multi-step Total Synthesis Strategies Towards this compound

Multi-step total syntheses often start from simple, achiral precursors or from readily available chiral molecules from the "chiral pool." These strategies build the target molecule through a sequence of well-established chemical transformations.

A common strategy begins with naturally occurring chiral molecules. For example, syntheses have been developed starting from D-mannose, D-ribose, and L-fucose. researchgate.netrsc.org These routes use key steps like organometallic addition to hemiacetalic sugars followed by nucleophilic displacement or conjugate addition of ammonia (B1221849). researchgate.netrsc.org Another approach starts from Garner's (R)-aldehyde, which is derived from D-serine, and employs a Sharpless asymmetric dihydroxylation to create the diol stereochemistry. researchgate.net

Syntheses from amino acids are also prevalent. L-aspartic acid has been used as a starting material, with key steps including Sharpless asymmetric dihydroxylation and intramolecular cyclization. researchgate.net A five-step synthesis of a related compound, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, starts from N-protected (2S)-3,4-dehydroproline methyl esters. nih.gov The critical step is the stereoselective dihydroxylation using osmium tetroxide, which yields the 2,3-trans-3,4-cis dihydroxyproline derivative. nih.gov This is then reduced and deprotected to give the final product. nih.gov

Table 3: Examples of Multi-step Total Synthesis

| Starting Material | Key Reactions | Target/Intermediate |

|---|---|---|

| D-Serine (via Garner's aldehyde) | Sharpless Asymmetric Dihydroxylation | (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol researchgate.net |

| D-Mannose / D-Ribose | Organometallic addition, Nucleophilic displacement | Pyrrolidine-3,4-diol (B51082) derivatives researchgate.netrsc.org |

| N-protected (2S)-3,4-dehydroproline methyl ester | Stereoselective Dihydroxylation (OsO₄), Reduction (LiBH₄) | (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol nih.gov |

Enantioselective Synthesis of this compound and its Precursors

The success of a total synthesis often hinges on the efficient and enantioselective preparation of key chiral precursors. The synthesis of these intermediates is a critical focus of research.

One such crucial precursor is (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, obtained with high enantiopurity through lipase-mediated kinetic resolution. lookchem.com This azido-alcohol is a versatile intermediate that can be further elaborated. For instance, the hydroxyl group can be methylated, and the azide (B81097) can be reduced to an amine, which is then protected to yield intermediates like (3S,4S)-1-tert-butoxycarbonyl-3-tert-butoxycarbonylamino-4-methoxypyrrolidine. lookchem.com

Another important class of precursors are N-Boc-pyrrolidine-3,4-dicarboxylic acid monoethyl esters. The (R,R)- and (S,S)-enantiomers of these can be prepared from the trans-diester racemate through selective enzymatic reactions. researchgate.net Subsequent reduction of the carboxylic acid group furnishes the corresponding enantiopure hydroxymethyl derivatives, which are valuable chiral building blocks. researchgate.net

The formation of the pyrrolidine skeleton itself can be the enantioselective step. The cyclization of acyclic compounds, such as an alcohol using sodium hydride, can proceed enantioselectively to give a Boc-protected pyrrolidine precursor. mdpi.com

Table 4: Key Chiral Precursors and their Synthesis

| Precursor | Synthetic Method |

|---|---|

| (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine | Lipase PS-C mediated kinetic resolution of a racemate. lookchem.com |

| (S,S)-ethyl N-Boc-4-hydroxymethyl-3-carboxylate | Selective enzymatic hydrolysis of a racemic diester followed by reduction. researchgate.net |

| (2S,3R,4S)-3,4-dihydroxyproline derivatives | Stereoselective dihydroxylation of dehydroproline derivatives. nih.gov |

Purification and Enantiomeric Purity Assessment Techniques in this compound Synthesis

After synthesis, rigorous purification and analysis are required to isolate the this compound in high purity and to confirm its enantiomeric excess.

Purification: Flash chromatography is a commonly used technique to purify the final compound and its synthetic intermediates. nih.gov The choice of eluent is critical for effective separation; for example, a mixture of 1,4-dioxane (B91453) and concentrated ammonium (B1175870) hydroxide (B78521) has been used to purify (3S,4S)-3-hydroxy-4-hydroxymethylpyrrolidine. nih.gov In some highly efficient chemoenzymatic routes, chromatographic purification at the resolution step can be avoided, simplifying the process significantly. google.com

Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the synthesized material is a critical measure of the success of an asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for determining enantioselectivity. Using a chiral stationary phase, the enantiomers are separated and quantified. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR confirms the chemical structure and diastereomeric purity, chiral derivatizing agents or chiral solvating agents can be used in NMR to distinguish between enantiomers and determine their ratio. nih.govnih.gov

Specific Rotation: The optical rotation of the purified sample is measured and compared to the known value for the pure enantiomer. For example, the specific rotation of a synthesized sample of a (3S,4S)-diol derivative was found to be equal and opposite to that reported for its (3R,4R)-enantiomer, confirming its enantiomeric nature. nih.gov

Table 5: Purification and Analytical Techniques

| Technique | Purpose | Details |

|---|---|---|

| Flash Chromatography | Purification | Separation of the target compound from byproducts and unreacted starting materials. nih.gov |

| Chiral HPLC | Enantiomeric Purity Assessment | Separation and quantification of enantiomers. uc.pt |

| NMR Spectroscopy | Structural Confirmation & Purity | ¹H and ¹³C NMR confirm the molecular structure and diastereomeric purity. nih.govnih.gov |

Chemical Transformations and Derivatization of 3s,4s Pyrrolidine 3,4 Diol

Functionalization of Hydroxyl Groups in (3S,4S)-Pyrrolidine-3,4-diol

The two hydroxyl groups at the C-3 and C-4 positions of the pyrrolidine (B122466) ring are primary sites for functionalization. These modifications are crucial for building more complex molecular architectures and for modulating the properties of the resulting derivatives. Common transformations include esterification, etherification, and the formation of cyclic protecting groups.

The hydroxyl groups can be converted into esters through reactions with carboxylic acids or their derivatives. For instance, acetylation using acetic anhydride (B1165640) in pyridine (B92270) is a common method to produce the corresponding diacetate derivatives. uc.pt Further derivatization can be achieved with lipophilic groups, such as a 4-bromobenzoyl group, to increase the potential for cell membrane penetration in biological studies. psu.edu

Etherification reactions are also widely employed. The hydroxyl groups can be protected by forming benzyl (B1604629) ethers, a reaction often carried out using sodium hydride and benzyl bromide in a solvent like DMF. uc.pt This protection strategy is valuable in multi-step syntheses where the hydroxyl groups need to be masked while other parts of the molecule are being modified.

A particularly efficient way to protect both trans-diol groups simultaneously is through the formation of an isopropylidene acetal (B89532) (an acetonide). nih.gov This is typically achieved by reacting the diol with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. researchgate.net This method is highly effective for creating a rigid, protected structure that can be carried through several synthetic steps before deprotection. nih.gov In some syntheses, the hydroxyl groups are activated using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) in Mitsunobu-type reactions to facilitate substitution.

The following table summarizes common functionalizations of the hydroxyl groups:

| Reagent(s) | Transformation Type | Product Functional Group | Reference |

| Acetic Anhydride, Pyridine | Acetylation | Diacetate Ester | uc.pt |

| Benzyl Bromide, Sodium Hydride | Benzylation | Dibenzyl Ether | uc.pt |

| 2,2-Dimethoxypropane, PTSA | Acetal Formation | Isopropylidene Acetal | nih.govresearchgate.net |

| n-Butyllithium, Chlorodiphenylphosphine | Phosphination | Bis(diphenylphosphino) | |

| Mesyl Chloride, Pyridine | Mesylation | Dimesylate | researchgate.net |

Modifications of the Pyrrolidine Nitrogen in this compound

The secondary amine within the pyrrolidine ring is a nucleophilic center that readily undergoes various chemical modifications, including N-alkylation, N-acylation, and the introduction of protecting groups. ambeed.com These transformations are fundamental to creating diverse derivatives for applications in medicinal chemistry and catalysis. vulcanchem.com

N-alkylation is a common modification. For example, N-benzylation can be achieved by reacting the diol with benzyl bromide, often in the presence of a base like triethylamine (B128534) or sodium hydride. uc.pt The resulting N-benzylpyrrolidine derivatives are important intermediates in the synthesis of chiral ligands. nih.gov Reductive amination is another key method, where the pyrrolidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new N-C bond. researchgate.net

N-acylation, the formation of an amide bond, is another key transformation. This can be accomplished using acyl chlorides or by coupling with carboxylic acids using reagents like PyBOP and DIPEA. ambeed.commdpi.com

To prevent unwanted reactions at the nitrogen atom during the functionalization of other parts of the molecule, it is often protected. A common and effective method is the introduction of a tert-butoxycarbonyl (Boc) group using Boc-anhydride (Boc₂O). researchgate.net Another frequently used protecting group is the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate (CbzCl) and a base like sodium bicarbonate. rsc.org

The table below details typical modifications of the pyrrolidine nitrogen:

| Reagent(s) | Modification Type | N-Substituent | Reference |

| Benzyl Bromide, Base | N-Alkylation | Benzyl | uc.pt |

| Butanal, NaBH(OAc)₃ | Reductive Amination | Butyl | researchgate.net |

| Boc₂O, Pyridine | N-Protection | tert-butoxycarbonyl (Boc) | researchgate.net |

| CbzCl, NaHCO₃ | N-Protection | Benzyloxycarbonyl (Cbz) | rsc.org |

| Carboxylic Acid, HATU, DIPEA | N-Acylation | Amide | ambeed.com |

Synthesis of Chiral Derivatives and Analogues of this compound

The inherent chirality of this compound makes it an excellent starting material for the stereoselective synthesis of more complex chiral molecules, including iminosugars, biologically active compounds, and chiral ligands. lookchem.comresearchgate.net Synthetic strategies often leverage the existing stereocenters to control the formation of new ones.

One major application is in the synthesis of iminosugar analogues. orientjchem.orgorientjchem.org Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, and they are known for their ability to inhibit glycosidases. nih.gov For example, this compound serves as a scaffold for creating derivatives like (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol and its analogues. researchgate.net The synthesis of these compounds can involve multi-step sequences, including asymmetric dihydroxylation as a key step to install the required stereochemistry. nih.govresearchgate.net

The diol can also be used to synthesize other classes of pyrrolidine alkaloids and their analogues. For instance, after protecting the nitrogen and hydroxyl groups, the molecule can undergo further transformations. One strategy involves converting the hydroxyl groups into good leaving groups, such as mesylates, followed by nucleophilic displacement. researchgate.net This displacement, often occurring with an inversion of stereochemistry (Sₙ2 reaction), allows for the synthesis of different diastereomers, such as those with amino or azido (B1232118) functionalities at the C-3 or C-4 positions. researchgate.net

Furthermore, the compound is a precursor for chiral bisphosphine ligands, which are valuable in asymmetric catalysis. The synthesis of (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine from the N-benzylated diol involves deprotonation of the hydroxyl groups followed by reaction with chlorodiphenylphosphine.

The table below highlights the synthesis of various chiral derivatives starting from this compound or its closely related precursors.

| Key Transformation | Product/Analogue Class | Significance | Reference |

| Asymmetric Dihydroxylation, Reduction | Iminosugar Analogues (e.g., 1,4-dideoxy-1,4-imino-D-ribitol) | Glycosidase Inhibitors | nih.gov |

| Mesylation, Nucleophilic Displacement | Aminated/Azido Pyrrolidines | Chiral Intermediates | researchgate.net |

| N-Benzylation, Phosphination | Chiral Bisphosphine Ligands | Asymmetric Catalysis | |

| Multi-component Reaction, Reduction | Polyhydroxylated Pyrrolidines | Potential Glucosidase Inhibitors | orientjchem.org |

| Reductive Amination, Deprotection | Divalent Iminosugars | Enzyme Inhibition Studies | mdpi.com |

Applications of 3s,4s Pyrrolidine 3,4 Diol in Organic Synthesis

(3S,4S)-Pyrrolidine-3,4-diol as a Chiral Building Block for Complex Molecules

The inherent chirality of this compound makes it an excellent starting point for the synthesis of enantiomerically pure complex molecules. lookchem.com Its rigid pyrrolidine (B122466) core provides a defined conformational framework, while the hydroxyl groups offer reactive sites for further functionalization. vulcanchem.com This allows for the construction of intricate molecular architectures with high stereochemical control.

One significant application is in the synthesis of chiral ligands for asymmetric catalysis. For instance, (3S,4S)-1-benzylpyrrolidine-3,4-diol, a derivative, is a precursor to the chiral phosphine (B1218219) ligand DEGphos. nih.gov This ligand has proven to be highly effective in rhodium-catalyzed asymmetric hydrogenation reactions, a key process in the production of single-enantiomer pharmaceuticals. nih.gov

The synthesis of various complex molecules often begins with the protection of the amine and hydroxyl groups of the pyrrolidine diol, followed by sequential reactions to build the target structure. The specific stereochemistry of the diol directs the stereochemical outcome of these subsequent reactions.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Starting Material Derivative | Target Complex Molecule | Synthetic Application |

|---|---|---|

| (3S,4S)-1-Benzylpyrrolidine-3,4-diol | DEGphos (chiral phosphine ligand) | Ligand for Rh-catalyzed asymmetric hydrogenation. nih.gov |

| N-protected (2S)-3,4-dehydroproline methyl esters | (2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol | Synthesis of antiviral agents. nih.gov |

| (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine | Enantiopure macrocyclic polyesters | Development of new materials and host-guest chemistry. researchgate.net |

Utilization of this compound in Asymmetric Catalysis

Derivatives of this compound are widely used as chiral ligands in asymmetric catalysis. These ligands coordinate with a metal center to create a chiral environment, which then influences the stereochemical course of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

A notable example is the use of N-substituted-3,4-dihydroxypyrrolidines, derived from L-tartaric acid, as ligands in the enantioselective Henry reaction. uc.pt Specifically, a copper(II) complex of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine has been shown to be an effective catalyst for the reaction between aromatic aldehydes and nitromethane, producing β-nitro alcohols with high enantioselectivity. uc.pt These products are valuable intermediates for the synthesis of various important compounds, including amino alcohols and amino acids. uc.pt

The efficiency of these catalysts is often dependent on the nature of the substituent on the pyrrolidine nitrogen. This highlights the tunability of these ligands for specific catalytic applications.

Table 2: Performance of a (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine-Cu(II) Complex in the Asymmetric Henry Reaction

| Aldehyde Substrate | Product Enantiomeric Ratio (R:S) | Conversion (%) |

|---|---|---|

| Benzaldehyde | 92:8 | 96 |

Data sourced from a study on N-substituted-3,4-dihydroxypyrrolidines as ligands for the enantioselective Henry reaction. uc.pt

Role of this compound in the Synthesis of Natural Products and Analogues

The structural motif of a substituted pyrrolidine is present in a wide array of natural products with significant biological activities. Consequently, this compound serves as a key starting material for the synthesis of these natural products and their analogues. researchgate.net

One important class of target molecules is the iminocyclitols, which are sugar mimics where the ring oxygen is replaced by a nitrogen atom. beilstein-journals.org These compounds are potent inhibitors of glycosidases, enzymes involved in various biological processes. arkat-usa.org For example, derivatives of this compound have been used to synthesize inhibitors of α-L-fucosidases and α-mannosidases. rsc.orgepfl.ch The stereochemistry of the diol is critical for achieving the desired biological activity, as it dictates the binding affinity and selectivity for the target enzyme. beilstein-journals.org

The synthesis of these natural product analogues often involves stereoselective transformations of the pyrrolidine diol to introduce additional functional groups that mimic the structure of the natural substrate of the enzyme. nih.govresearchgate.net

Table 3: Examples of Natural Product Analogues Synthesized from Pyrrolidine-3,4-diol (B51082) Derivatives

| Pyrrolidine Derivative | Target Analogue | Biological Target |

|---|---|---|

| Substituted pyrrolidine-3,4-diols | α-L-fucosidase inhibitors | α-L-fucosidases. rsc.orgnih.gov |

| Substituted pyrrolidine-3,4-diols | α-mannosidase inhibitors | α-mannosidases. epfl.chacs.org |

| (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol derivatives | Glycosidase inhibitors | Various glycosidases. arkat-usa.org |

Applications of this compound in Total Synthesis Strategies

The total synthesis of complex natural products often relies on the use of readily available chiral building blocks to establish key stereocenters early in the synthetic route. This compound, being derivable from inexpensive starting materials like L-tartaric acid, is an attractive choice for this purpose. researchgate.netacs.org

Its application in total synthesis is exemplified by its use in the preparation of chiral 3,4-diaminopyrrolidines. acs.org These structures are core components of various biologically active molecules. The synthesis typically involves a multi-step sequence starting from the diol, where the hydroxyl groups are converted to amino groups via azide (B81097) substitution and subsequent reduction. acs.org

Medicinal Chemistry and Pharmaceutical Applications of 3s,4s Pyrrolidine 3,4 Diol

Integration of (3S,4S)-Pyrrolidine-3,4-diol into Peptidomimetics

The rigid, cyclic nature of the this compound scaffold makes it an excellent component for constructing peptidomimetics. These are molecules that mimic the structure and function of peptides but often have improved properties such as enhanced stability and oral bioavailability. The defined stereochemistry of the diol allows for precise spatial positioning of functional groups, which is crucial for mimicking the secondary structures of peptides, like turns and loops, that are often involved in biological recognition processes. This structural constraint can lead to higher binding affinities and selectivities for their biological targets.

Derivatives of this compound can be incorporated into peptide backbones or used as scaffolds to append amino acid side chains, thereby creating novel structures that can interact with protein surfaces. For instance, the diol can serve as a conformational restraint, locking a portion of a molecule into a bioactive conformation. This approach has been utilized in the design of enzyme inhibitors and receptor modulators.

Design and Synthesis of Drug Candidates Incorporating the this compound Scaffold

The synthesis of drug candidates based on the this compound scaffold often begins with commercially available chiral starting materials. A common precursor is (3S,4S)-1-benzylpyrrolidine-3,4-diol, which allows for the protection of the nitrogen atom during subsequent synthetic steps. The hydroxyl groups at the 3 and 4 positions provide convenient handles for further chemical modifications, enabling the introduction of a wide range of substituents to explore chemical space and optimize biological activity.

One synthetic strategy involves the stereoselective synthesis from precursors like D-mannose, D-ribose, or L-fucose. researchgate.net These methods often employ key steps such as organometallic addition to hemiacetalic sugars or conjugate addition of ammonia (B1221849) to aldonic esters to construct the pyrrolidine (B122466) ring with the desired stereochemistry. researchgate.net For example, a multi-step synthesis can transform a starting sugar into the target pyrrolidine diol derivative. researchgate.net

The versatility of the scaffold is evident in the variety of drug candidates that have been synthesized. These include potential antiviral agents, where specific stereochemistry is essential for biological activity, and anticancer agents. For instance, amphiphilic derivatives of pyrrolidine-3,4-diol (B51082) have been synthesized and evaluated for their toxicity in pancreatic cancer cell lines. psu.eduresearchgate.net These compounds combine the polar diol head group with a nonpolar fatty alkyl chain, and their cytotoxic activity is influenced by the length and nature of this chain. psu.eduresearchgate.net

Table 1: Examples of Synthesized Drug Candidates from this compound

| Starting Material | Synthetic Approach | Resulting Compound Class | Potential Application |

|---|---|---|---|

| (3S,4S)-1-benzylpyrrolidine-3,4-diol | Further chemical modifications at the hydroxyl groups | Chiral ligands, complex molecules | Antiviral, Anticancer |

| D-ribose | Wittig reaction, cyclization, and other transformations | Amphiphilic pyrrolidine-3,4-diol derivatives | Anticancer (pancreatic cancer) |

| L-fucose | Organometallic addition, nucleophilic displacement | 3,4-dihydroxypyrrolidine derivatives | α-L-fucosidase inhibitors |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Discovery

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound scaffold. These studies systematically modify the structure of the lead compound and evaluate the effect of these changes on its biological activity.

For amphiphilic pyrrolidine derivatives investigated as anticancer agents, SAR studies have revealed that the nature of the apolar side chain significantly impacts their cytotoxic activity. researchgate.net Variations in the length of the fatty alkyl chain and the type of linker connecting it to the pyrrolidine ring can lead to substantial differences in potency against cancer cell lines. psu.eduresearchgate.net

In the context of enzyme inhibitors, such as α-L-fucosidase inhibitors, SAR studies have shown that the stereochemistry of the pyrrolidine ring is critical for activity. researchgate.net Derivatives that mimic the absolute configuration of L-fucopyranosides and incorporate aromatic moieties have been found to be potent and selective inhibitors, with some compounds exhibiting inhibitory constants in the nanomolar range. researchgate.net The introduction of different substituents on the pyrrolidine nitrogen and modifications of the hydroxyl groups have been explored to enhance binding affinity and selectivity.

Role of this compound in Specific Therapeutic Areas

The this compound scaffold has been explored in several therapeutic areas due to its favorable properties as a chiral building block.

Anticancer Agents: As mentioned, amphiphilic derivatives of pyrrolidine-3,4-diol have shown promise as potential anticancer agents, particularly for pancreatic cancer. psu.eduresearchgate.net These compounds can induce cell death in various pancreatic cancer cell lines. researchgate.net For example, a diol-derived pyrrolidine, (2R,3R,4S)-2-{(9Z)-hexadec-9-en-1-yloxy]methyl}pyrrolidine-3,4-diol, has been shown to induce autophagy and a potent apoptotic response in pancreatic ductal adenocarcinoma cells. researchgate.netresearchgate.net

Antiviral Agents: The specific stereochemistry of the this compound scaffold is vital for its application in the synthesis of antiviral agents. The precise spatial arrangement of functional groups allows for effective interaction with viral enzymes or proteins, leading to the inhibition of viral replication.

Enzyme Inhibitors: Derivatives of this compound have been successfully designed as inhibitors of various enzymes. A notable example is the development of potent and selective inhibitors of α-L-fucosidases. researchgate.net These enzymes are implicated in various pathological processes, including cancer progression and bacterial infections, making their inhibitors valuable therapeutic candidates. vulcanchem.com The trans-3,4-disubstituted pyrrolidine scaffold, a related structure, has also been investigated for developing inhibitors of human renin, an enzyme involved in blood pressure regulation. vulcanchem.com

Table 2: Therapeutic Areas and Targets for this compound Derivatives

| Therapeutic Area | Biological Target | Example Compound/Derivative Class |

|---|---|---|

| Oncology | Pancreatic Ductal Adenocarcinoma Cells | Amphiphilic pyrrolidine-3,4-diols |

| Virology | Viral Enzymes/Proteins | Chiral pyrrolidine-based structures |

| Enzyme Inhibition | α-L-fucosidases | 3,4-dihydroxypyrrolidine derivatives with aromatic moieties |

| Cardiovascular | Human Renin | trans-3,4-disubstituted pyrrolidines |

Biological and Biochemical Investigations of 3s,4s Pyrrolidine 3,4 Diol and Its Derivatives

Evaluation of Biological Activities of (3S,4S)-Pyrrolidine-3,4-diol Analogues

Analogues and derivatives of this compound have demonstrated a remarkable diversity of biological activities. The core pyrrolidine (B122466) structure, particularly with its specific stereochemistry, has been identified as a promising framework for developing therapeutic agents. vulcanchem.com Research has revealed activities spanning anticancer, antimicrobial, and metabolic regulation.

Substituted pyrrolidine-3,4-diol (B51082) derivatives have shown notable antiproliferative effects against various cancer cell lines. researchgate.net For instance, certain derivatives bearing hydroxymethyl and trifluoromethylbiphenyl groups exhibit significant antiproliferative activity in pancreatic cancer cells. researchgate.net Further studies have highlighted the efficacy of functionalized pyrrolidines in inhibiting the growth of human glioblastoma and melanoma cells. acs.org The addition of lipophilic groups to the core structure was found to enhance the growth inhibitory properties against these tumor cells. acs.org Some derivatives have also been investigated for their potential in treating neurological disorders and for their general anti-tumor properties. americanchemicalsuppliers.com

Beyond cancer, these compounds have been explored for their antimicrobial effects. Chemo-enzymatically prepared aminomethyl derivatives of a related pyrrolidine-diol structure, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), were found to be active in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. psu.edu Metal complexes derived from a (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine ligand also showed broad-spectrum antibacterial effects against clinical isolates, including E. coli and S. aureus.

In other therapeutic areas, inhibitors of α-L-fucosidases, based on this scaffold, have been suggested to have potential in reducing the cytopathic effects of HIV. researchgate.net Furthermore, derivatives like 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) have been shown to possess an antihyperglycemic effect in diabetic mouse models, indicating their potential as agents for managing type-II diabetes. psu.edu

| Biological Activity | Target/Indication | Example Derivative Class | Source Index |

|---|---|---|---|

| Anticancer | Pancreatic Cancer, Glioblastoma, Melanoma | Functionalized Pyrrolidine-3,4-diols | researchgate.netacs.org |

| Antimicrobial | Mycobacterium tuberculosis | Aminomethyl derivatives of DAB | psu.edu |

| Antimicrobial | E. coli, S. aureus | Metal complexes of Benzyl-bis(diphenylphosphino)pyrrolidine | |

| Antiviral (potential) | HIV | α-L-fucosidase inhibitors | researchgate.net |

| Antihyperglycemic | Type-II Diabetes | 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) | psu.edu |

Mechanisms of Action of this compound Derived Compounds

The therapeutic effects of this compound derivatives are rooted in their ability to interact with and modulate specific biological pathways. americanchemicalsuppliers.com A primary mechanism of action is the inhibition of various enzymes, which is often highly dependent on the stereochemistry of the pyrrolidine ring and its substituents. vulcanchem.comresearchgate.net

Many derivatives function as iminosugars, which are analogues of monosaccharides. researchgate.net This structural mimicry allows them to act as potent and specific inhibitors of glycosidases and glycosyltransferases—enzymes crucial for many biological processes. researchgate.net For example, their antihyperglycemic effects stem from the inhibition of intestinal glycosidases and glycogen-degrading enzymes, which reduces postprandial glycemia. psu.eduuc.pt The trans-3,4-disubstituted pyrrolidine scaffold has also been utilized to develop inhibitors of human renin, an aspartyl protease involved in blood pressure regulation. vulcanchem.com

In the context of cancer therapy, the mechanisms are multifaceted. One specific derivative, (2R,3R,4S)-2-{[(9Z)-hexadec-9-en-1-yloxy]methyl}pyrrolidine-3,4-diol, was found to induce autophagy and a potent apoptotic (cell death) response in pancreatic ductal adenocarcinoma cells. researchgate.net This cell death was inhibited by caspase inhibition, indicating the involvement of the caspase cascade, a key pathway in apoptosis. researchgate.net The cytotoxicity of certain N-alkylated derivatives in human cancer cell lines was observed to increase with the length of the alkyl chain, which also determined their inhibitory effect on specific glycosidases within the cell lysates. researchgate.net

Enzyme Inhibition Studies with this compound Scaffolds

The this compound scaffold is a cornerstone for the design of specific enzyme inhibitors, particularly targeting glycosidases. researchgate.net The precise spatial arrangement of the hydroxyl groups and other substituents allows these molecules to fit into the active sites of target enzymes, leading to potent inhibition. vulcanchem.com

Extensive studies have been conducted to evaluate the inhibitory profiles of these compounds against a wide array of enzymes. Derivatives have been identified as potent inhibitors of α-mannosidases, α-L-fucosidases, α-glucosidases, and β-glucosidases. vulcanchem.comresearchgate.netacs.orgresearchgate.net For instance, (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol was identified as a potent and selective inhibitor of jack bean α-mannosidase with a Kᵢ value of 135 nM. acs.org Similarly, other derivatives showed potent inhibition of α-L-fucosidases in the nanomolar range. researchgate.net

The pyrrolidine-3,4-diol skeleton has also been incorporated into iminosugars designed to inhibit β-glucocerebrosidase (GCase) and α-galactosidase (α-Gal A), enzymes implicated in Gaucher and Fabry diseases, respectively. researchgate.net Screening of compound libraries has allowed for the rapid identification of inhibitors with potencies in the low micromolar range. researchgate.net The enantiomer of a related compound, (2S,3S,4S)-2-hydroxymethylpyrrolidine-3,4-diol, has been shown to inhibit yeast α-glycosidase. google.com

| Enzyme Target | Derivative/Compound | Inhibitory Potency | Source Index |

|---|---|---|---|

| α-Mannosidase (Jack bean) | (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol | Kᵢ = 135 nM | researchgate.netacs.org |

| α-Mannosidase | (2R,3R,4S)-2-{[([1,1′-biphenyl]-4-ylmethyl)amino]methyl}pyrrolidine-3,4-diol | IC₅₀ = 5 µM, Kᵢ = 2.5 µM | researchgate.net |

| α-Glucosidase (Rat intestine) | (3R,4R)-1-Benzyl-3,4-pyrrolidinediol | IC₅₀ = 2.97 mM, Kᵢ = 1.18 mM | uc.pt |

| α-L-Fucosidase | Derivatives with aromatic moieties | nM range | researchgate.net |

| β-Glucosidase (Almond) | (Pyrrolidin-2-yl)triazoles | Low µM range | researchgate.net |

| α-Galactosidase (Coffee beans) | (Pyrrolidin-2-yl)triazoles | Low µM range | researchgate.net |

| Renin | trans-3,4-disubstituted pyrrolidines | Active inhibitors | vulcanchem.com |

Cellular and Molecular Interactions of this compound Derivatives

The biological activity of this compound derivatives is dictated by their interactions at the molecular and cellular levels. The stereochemistry of the pyrrolidine scaffold is crucial, with the (3S,4S) configuration often showing superior potency compared to other stereoisomers. vulcanchem.com X-ray crystallography studies have revealed that the trans-3,4-disubstituted pyrrolidine core adopts an extended conformation when bound to the active site of enzymes like renin. vulcanchem.com

The hydroxyl groups on the pyrrolidine ring are key to molecular interactions, frequently participating in hydrogen bonding with amino acid residues in the target protein's active site. vulcanchem.com The presence of a free NH group and free hydroxyl groups at the 3 and 4 positions has been noted as important for favorable interactions with the active site of α-glucosidase. uc.pt

At the cellular level, these interactions trigger specific responses. As mentioned, certain pyrrolidine diol compounds induce cell death in pancreatic cancer cell lines through autophagy and apoptosis. researchgate.net This demonstrates a direct link between the molecular interaction (enzyme inhibition or receptor binding) and a significant cellular outcome. The selectivity of these compounds is also a critical aspect of their interaction profile. For example, the 4-bromobenzoyl derivative of a functionalized pyrrolidine demonstrated high efficacy for human tumor cells, while primary human fibroblasts were less sensitive, suggesting a degree of tumor selectivity. acs.org The modification of the core scaffold, such as through the introduction of lipophilic groups, can increase bioavailability and improve the growth inhibitory properties of these compounds against cancer cells. acs.org

Advanced Characterization Techniques for 3s,4s Pyrrolidine 3,4 Diol and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (3S,4S)-pyrrolidine-3,4-diol and its derivatives. Each method provides unique information about the compound's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for confirming the constitution and relative stereochemistry of pyrrolidine (B122466) diols. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. vulcanchem.comrsc.org

In ¹H NMR spectra of this compound hydrochloride, the protons on the pyrrolidine ring exhibit specific chemical shifts and coupling constants that are indicative of their trans relationship. chemicalbook.com For derivatives, such as N-acetylated methyl esters, computational methods are used to predict ¹H NMR chemical shifts to aid in conformational analysis. acs.orgliverpool.ac.uk The analysis of coupling constants helps in establishing the relative configuration of the substituents on the pyrrolidine ring.

¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts for each carbon atom in the molecule. The shifts for the carbons bearing the hydroxyl groups (C3 and C4) are particularly diagnostic. For example, in derivatives of related polyhydroxylated pyrrolidines, the carbon signals are well-resolved and can be assigned to specific atoms in the structure. rsc.org

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Compound/Derivative | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

| Swainsonine Analogue | ¹³C NMR | D₂O | 102.0, 78.0, 72.9, 72.1, 68.0, 59.2, 52.1, 31.1, 27.9, 14.5 | rsc.org |

| Pachastrissamine Analogue | ¹³C NMR | CDCl₃ | 14.1, 22.7, 26.3, 29.3, 29.4, 29.6, 29.7, 29.8, 31.9, 54.3, 71.7, 72.3, 83.2 | jst.go.jp |

| This compound HCl | ¹H NMR | - | Spectrum available | chemicalbook.com |

This table presents example data for related structures to illustrate the application of NMR spectroscopy. Specific shifts for the parent compound may vary.

Mass Spectrometry (MS) Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound and its derivatives. vulcanchem.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org For instance, the calculated mass for a C₁₆H₂₀NO₅ derivative was found to be 306.1336 [M+H]⁺, closely matching the found value of 306.1326. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the molecule's structure, revealing how it breaks apart upon ionization. jst.go.jpnih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in a molecule. vulcanchem.com For this compound, the IR spectrum is characterized by strong, broad absorption bands corresponding to the O-H stretching of the hydroxyl groups (typically around 3300-3500 cm⁻¹) and N-H stretching of the secondary amine. rsc.orgjst.go.jp The presence of these characteristic peaks provides direct evidence for the diol and pyrrolidine functionalities. In related polyhydroxylated pyrrolidines, distinct IR bands have been reported, such as a broad peak at 3386 cm⁻¹ for O-H stretching and peaks around 2850-2955 cm⁻¹ for C-H stretching. jst.go.jp

Table 2: Characteristic IR Absorption Frequencies for Pyrrolidine Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Significance | Reference |

| O-H Stretch (Alcohol) | 3300 - 3500 (broad) | Confirms presence of hydroxyl groups | rsc.orgjst.go.jp |

| N-H Stretch (Amine) | 3300 - 3500 | Confirms presence of secondary amine | vulcanchem.com |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Indicates sp³ C-H bonds of the ring | rsc.orgjst.go.jp |

| P-O Stretch (Phosphate) | 1000 - 1100 | Present in phosphate-containing inorganics | spectroscopyonline.com |

| N-O Stretch (Nitrate) | 1340 - 1400 | Present in nitrate-containing inorganics | spectroscopyonline.com |

This table provides generalized data to illustrate the utility of IR spectroscopy.

Circular Dichroism (CD) Spectroscopy Circular dichroism is a powerful technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral compounds like this compound, the CD spectrum is unique to its specific enantiomeric form and can be used as a fingerprint for its absolute configuration. In studies of oligomers made from related chiral β-amino acids, CD spectroscopy has been effectively used to identify the formation of stable secondary structures in solution. wisc.edu A significant change in the far-UV CD spectrum is observed as the oligomer length increases, indicating the adoption of a defined conformation, a principle applicable to derivatives of pyrrolidine-3,4-diol (B51082). wisc.edu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, including its absolute configuration. For derivatives of this compound, single-crystal X-ray diffraction analysis can unambiguously determine the trans orientation of the hydroxyl groups and the (3S,4S) stereochemistry.

A crystallographic study of (+)-(3S,4S)-1-benzylpyrrolidine-3,4-diol confirmed that the pyrrolidine ring adopts a twisted envelope conformation and the two hydroxyl groups are arranged in a trans configuration. nih.gov In this specific study, while the diffraction data itself was not sufficient to establish the absolute structure, it was confidently assigned based on the known stereochemistry of the starting material, L-tartaric acid. nih.gov The analysis also reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. nih.gov In another instance, X-ray crystal structures of a complex pyrrolidine-3,4-diol derivative bound to cyclin-dependent kinase 2 (CDK2) were used to understand the structure-activity relationship and the binding mode of the inhibitor. pdbj.org

Table 3: Crystallographic Data for (3S,4S)-1-benzylpyrrolidine-3,4-diol

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Key Conformation Feature | Pyrrolidine ring in twisted envelope | nih.gov |

| Hydroxyl Group Orientation | trans | nih.gov |

| Stabilizing Interactions | Intermolecular O-H···N and O-H···O hydrogen bonds | nih.gov |

Chromatographic Methods for Purity and Enantiomeric Excess Analysis

Chromatographic techniques are essential for assessing the purity and enantiomeric composition of this compound.

Purity Analysis High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of this compound. capotchem.cnambeed.com The compound is passed through a column under high pressure, and a detector measures the eluting components. A pure sample will ideally show a single major peak. Commercial suppliers often specify a purity of greater than 95% or 97% as determined by HPLC. capotchem.cnfluorochem.co.uk During synthesis, column chromatography is also a fundamental purification technique used to isolate the desired product from reaction byproducts and unreacted starting materials.

Enantiomeric Excess (ee) Analysis Determining the enantiomeric excess is crucial for a chiral compound intended for use in asymmetric synthesis. Chiral HPLC is the most common method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. For derivatives of this compound, chiral columns such as Chiralcel OD-H have been used to separate the enantiomers and quantify the enantiomeric excess, often achieving values greater than 90-98% ee. google.comuc.pt The choice of mobile phase, typically a mixture of solvents like n-hexane and isopropanol, is optimized to achieve the best separation. uc.pt

Table 4: Chromatographic Methods for Analysis

| Analysis Type | Method | Typical Column | Key Finding | Reference |

| Chemical Purity | HPLC | Reverse Phase (e.g., C18) | Purity assessment (>97%) | capotchem.cn |

| Purification | Column Chromatography | Silica Gel | Isolation of product during synthesis | |

| Enantiomeric Excess | Chiral HPLC | Chiralcel OD-H | Determination of enantiomeric ratio (e.g., >98% ee) | uc.pt |

Computational and Theoretical Studies on 3s,4s Pyrrolidine 3,4 Diol

Conformational Analysis and Stereochemical Preferences

The biological activity and synthetic utility of cyclic molecules like (3S,4S)-pyrrolidine-3,4-diol are intrinsically linked to their three-dimensional structure. Conformational analysis provides a picture of the energetically accessible shapes a molecule can adopt. The five-membered pyrrolidine (B122466) ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" (E) and "twist" (T) forms. These conformations are characterized by pseudorotation parameters, which define the phase and amplitude of the ring's pucker.

Theoretical calculations, often employing Density Functional Theory (DFT), complement experimental data by allowing for the exploration of the potential energy surface of the molecule in the gas phase or in solution. These calculations can determine the relative energies of different envelope and twist conformers, as well as the energy barriers for interconversion between them. For substituted pyrrolidines, the position and nature of the substituents play a critical role in dictating the conformational equilibrium. In the case of this compound, intramolecular hydrogen bonding between the hydroxyl groups and with the ring nitrogen can further stabilize certain conformations.

Table 1: Conformational Data for a this compound Derivative

| Compound | Method | Observed Conformation | Key Features |

| (3S,4S)-1-Benzylpyrrolidine-3,4-diol | X-ray Crystallography | Twisted Envelope | trans orientation of hydroxyl groups. nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are powerful for elucidating the electronic structure of a molecule, which in turn governs its reactivity. Methods like DFT are used to calculate a variety of electronic descriptors. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. physchemres.orgscirp.org For this compound, the HOMO is expected to be localized around the nitrogen atom and the oxygen atoms of the hydroxyl groups, reflecting their lone pairs of electrons. The LUMO would likely be distributed among the antibonding σ* orbitals of the C-N and C-O bonds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms, highlighting them as sites for protonation or coordination to Lewis acids. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.

Fukui functions and dual descriptors are reactivity indices derived from conceptual DFT that can predict the most reactive sites for nucleophilic, electrophilic, and radical attack with greater precision. oup.com These calculations would quantify the reactivity of each atom in the this compound molecule, providing a more detailed picture than the MEP map alone. While specific DFT calculations for the parent this compound are not widely published, the principles of these computational methods provide a clear framework for understanding its electronic structure and predicting its chemical behavior.

Molecular Docking and Dynamics Simulations of this compound Derivatives with Biological Targets

The pyrrolidine-3,4-diol (B51082) scaffold is a key component of many iminosugars that act as inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. researchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand, such as an inhibitor, to the active site of a protein. uc.pt

Molecular docking studies have been performed on derivatives of dihydroxypyrrolidine to understand their inhibitory mechanism against enzymes like α-glucosidase. uc.pt In one such study, the enantiomer, (3R,4R)-pyrrolidine-3,4-diol, was docked into the active site of α-glucosidase. The results showed that the diol could occupy the same region as the known inhibitor deoxynojirimycin (DNJ). sigmaaldrich.com The hydroxyl groups and the ring nitrogen were found to be critical for forming hydrogen bonds with key amino acid residues in the enzyme's active site, such as Asp and Glu, mimicking the interactions of the natural substrate. sigmaaldrich.com

MD simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. These simulations can reveal how the inhibitor and the enzyme adapt to each other's presence and the role of water molecules in mediating their interaction. For pyrrolidin-2-one derivatives targeting acetylcholinesterase, MD simulations have been used to confirm the stability of the binding mode predicted by docking and to calculate the binding free energy. beilstein-journals.org

The findings from these computational studies are invaluable for structure-activity relationship (SAR) analysis and for the rational design of new, more potent, and selective enzyme inhibitors based on the this compound scaffold.

Table 2: Molecular Docking Data of a Pyrrolidine-3,4-diol Enantiomer with α-Glucosidase

| Ligand | Target Enzyme | Docking Score (if reported) | Key Interacting Residues | Reference |

| (3R,4R)-Pyrrolidine-3,4-diol | Rat Intestinal α-Glucosidase | Not specified | Occupies the same region as Deoxynojirimycin (DNJ), interacting with key catalytic residues. | sigmaaldrich.com |

In Silico Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational chemistry is increasingly used to predict the outcome of chemical reactions, including their stereoselectivity and regioselectivity. oup.com This is particularly valuable in the synthesis of complex molecules like derivatives of this compound, where the creation of multiple stereocenters must be controlled.

For synthetic transformations involving pyrrolidine derivatives, such as cycloaddition reactions to form the pyrrolidine ring, DFT calculations can be used to model the transition states of competing reaction pathways. By comparing the activation energies of these transition states, the most likely product can be predicted. For example, in the [3+2] cycloaddition of azomethine ylides, computational studies have been used to rationalize the high diastereoselectivity observed in the formation of densely substituted pyrrolidines. researchgate.net

In the context of functionalizing the this compound core, computational models can predict the most reactive sites for a given reagent. For instance, the prediction of regioselectivity in the acylation or alkylation of the hydroxyl groups versus the ring nitrogen can be guided by calculating the relative nucleophilicities of these sites. This can be achieved through the analysis of Fukui functions or by modeling the reaction with a specific electrophile.

While specific in silico studies predicting the reactivity of this compound in synthetic transformations are not extensively documented, the established computational methodologies provide a robust framework for such investigations. These predictive tools can help to minimize the number of experiments required, reduce waste, and accelerate the discovery of new synthetic routes to valuable molecules derived from this chiral building block.

Conclusion and Future Perspectives

Summary of Current Research on (3S,4S)-Pyrrolidine-3,4-diol

Research on this compound and its derivatives is multifaceted, primarily focusing on its utility as a chiral building block for synthesizing biologically active compounds. The inherent chirality of the molecule is crucial for producing enantiomerically pure pharmaceuticals, which can lead to improved efficacy and safety profiles. lookchem.com

A significant area of investigation has been its use as a core structure for the development of enzyme inhibitors. nih.gov Specifically, derivatives have been synthesized and tested for their ability to inhibit glycosidases, which are enzymes involved in numerous biological processes. researchgate.netrsc.org For instance, the synthesis of novel 3,4-dihydroxypyrrolidine derivatives has yielded potent and selective inhibitors of α-L-fucosidases, with some compounds exhibiting activity in the nanomolar range. researchgate.netrsc.org These inhibitors often incorporate aromatic moieties, which have been shown to greatly enhance inhibitory activity and selectivity. researchgate.net The enantiomer, (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol, has been shown to inhibit yeast α-glycosidase. google.com

Furthermore, the this compound scaffold serves as a key intermediate in the synthesis of a variety of complex molecules. lookchem.comcymitquimica.com It has been used as a starting material for preparing novel chiral crown ethers and as an intermediate in the synthesis of 3-hydroxy-4-pyrrolidinyl analogs of nucleobases. chemicalbook.comsigmaaldrich.com Research has also explored its derivatives for potential antioxidant, anti-inflammatory, and anticancer applications. lookchem.compsu.edu Studies on amphiphilic derivatives, created by incorporating long alkyl chains, have shown that these modifications can enhance cytotoxic activities against cancer cell lines. psu.edu

| Research Area | Key Findings and Applications |

| Chiral Synthesis | Serves as a key intermediate and chiral auxiliary for enantiomerically pure pharmaceuticals. lookchem.comcymitquimica.com |

| Enzyme Inhibition | The scaffold is central to creating potent and selective inhibitors of glycosidases, such as α-L-fucosidases. researchgate.netrsc.org |

| Biologically Active Compounds | Used to synthesize complex molecules including chiral crown ethers, nucleoside analogs, and potential anticancer agents. lookchem.comchemicalbook.comsigmaaldrich.compsu.edu |

| Therapeutic Potential | Derivatives are being investigated for antioxidant and anti-inflammatory properties. lookchem.com |

Emerging Research Directions for this compound

The foundational research on this compound has paved the way for several exciting new avenues of investigation. A primary focus is on expanding its therapeutic applications by leveraging its unique structure.

One emerging direction is the development of pharmacoperones, or pharmacological chaperones, for treating lysosomal storage diseases. google.com These diseases often result from protein misfolding, and small molecules like this compound derivatives could potentially stabilize misfolded enzymes, restoring their function. google.com This represents a shift from simple enzyme inhibition to the more complex modulation of protein homeostasis.

Another promising area is the synthesis of novel amphiphilic derivatives as potential anticancer agents. psu.edu By combining the polar pyrrolidine (B122466) head with various lipophilic tails, researchers aim to create compounds that can interact with and disrupt cancer cell membranes or interfere with cell migration. psu.edu Structure-activity relationship studies are ongoing to optimize the length and nature of the fatty alkyl chains to maximize cytotoxicity towards cancer cells while minimizing effects on healthy cells. psu.edu

| Emerging Direction | Research Focus | Potential Impact |

| Pharmacoperone Development | Designing derivatives to act as chaperones for misfolded enzymes. google.com | New treatments for lysosomal storage diseases and other proteostatic disorders. google.com |

| Novel Anticancer Agents | Synthesis of amphiphilic derivatives with enhanced cytotoxicity. psu.edu | Targeted therapies for various cancers, including pancreatic cancer. psu.edu |

| Advanced Synthetic Methods | Creating more efficient, stereoselective, and high-yield synthetic pathways. researchgate.netresearchgate.net | Increased accessibility of the scaffold for broader research and development. |

| Asymmetric Catalysis | Use as a precursor for chiral ligands, such as DEGphos for Rh-catalyzed hydrogenations. nih.gov | Development of new, highly efficient catalysts for asymmetric synthesis. nih.gov |

Potential for Novel Applications and Discoveries in this compound Chemistry and Biology

The full potential of this compound is still being uncovered. Its rigid, chiral structure is a platform ripe for discovery in both chemistry and biology. The diol functionality offers reactive sites for creating new polymers and materials with unique chiral properties. cymitquimica.com For example, it could be incorporated into polyesters to create enantiopure macrocycles with novel host-guest properties. researchgate.net

In biology and medicine, the proven success of its derivatives as enzyme inhibitors suggests that screening libraries of these compounds against a wider range of biological targets could yield new therapeutic leads. The scaffold's ability to present functional groups in a precise three-dimensional arrangement makes it an ideal candidate for targeting the active sites of other enzymes or protein-protein interfaces.

There is also significant potential in the field of asymmetric catalysis. While it has been used to prepare chiral phosphine (B1218219) ligands, the this compound core itself could be developed into a new class of organocatalysts. Its bifunctional nature, possessing both Lewis basic (amine) and hydrogen-bond-donating (hydroxyl) groups, is a hallmark of effective organocatalysts.

Ultimately, the future of this compound lies in the creative combination of synthetic chemistry and chemical biology. As synthetic methods become more robust and our understanding of its biological interactions deepens, this humble chiral building block is poised to contribute to significant discoveries in medicine, materials science, and beyond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。